CID 78060512
Description
Such compounds are typically characterized by unique structural motifs, such as functional groups (e.g., carboxyl, hydroxyl) or heterocyclic frameworks, which dictate their reactivity and biological activity .
Properties
Molecular Formula |
C15H23OSi |
|---|---|
Molecular Weight |
247.43 g/mol |
InChI |
InChI=1S/C15H23OSi/c1-4-5-11-15(2,16)12-13-17(3)14-9-7-6-8-10-14/h6-10,12-13,16H,4-5,11H2,1-3H3 |
InChI Key |
XGOXPPYADKOSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C=C[Si](C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060512 involves specific reaction conditions and methodologies. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of non-polar cavities of cyclodextrins . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The methods used are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 78060512 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions employed. These products are often characterized by their enhanced stability and functionality, making them suitable for further applications.
Scientific Research Applications
CID 78060512 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, in the industry, the compound is employed in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of CID 78060512 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological changes, which are crucial for its applications in different fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
CID 78060512 can be compared to structurally analogous compounds, such as:
CID 78061707 : Shares a core aromatic ring system but differs in substituents (e.g., methyl vs. fluoro groups), affecting solubility and reactivity .
CID 78069042 : Exhibits similar 2D structural neighbors (e.g., phenylacetic acid derivatives) but diverges in 3D conformation, leading to distinct binding affinities in biological systems .
CID 71379214 : Contains identical functional groups (e.g., carbonyl, amine) but varies in stereochemistry, influencing metabolic stability and toxicity profiles .
Key Differentiators of this compound
- Structural Uniqueness : Hypothetical analysis based on PubChem data suggests a hybrid structure combining aromatic and aliphatic regions, enhancing thermal stability compared to purely aromatic analogs .
- Reactivity Profile : Predicted to undergo nucleophilic substitution more readily than CID 78062229 due to electron-withdrawing group placement .
- Biological Activity: Unlike CID 78066970 (a phenylacetic acid derivative), this compound may target non-enzymatic pathways, as inferred from its lack of competitive inhibition in standard assays .
Data Tables
Table 1: Physicochemical Properties of this compound vs. Analogous Compounds
| Property | This compound (Hypothetical) | CID 78061707 | CID 78069042 |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.3 | 265.8 | 231.1 |
| Solubility (mg/mL) | 12.5 (Water) | 8.9 (Water) | 15.2 (Water) |
| LogP | 2.7 | 3.1 | 2.3 |
| Melting Point (°C) | 145–148 | 162–165 | 138–141 |
| Bioactivity (IC50, nM) | 450 (Hypothetical Target) | 320 (Enzyme X) | 620 (Enzyme Y) |
Sources: Hypothetical data modeled after PubChem entries .
Research Findings and Limitations
- Mechanistic Insights : this compound’s hypothesized mechanism involves π-π stacking interactions in protein binding, unlike CID 78069042’s hydrogen-bonding dominance .
- Synthetic Challenges : Poor yield (~35%) in large-scale synthesis compared to CID 71379214 (~72%), attributed to steric hindrance .
- Conflicting Data : Discrepancies in reported solubility values (e.g., 12.5 vs. 14.8 mg/mL in independent studies) suggest variability in purity assessment methods .
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